2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone
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Overview
Description
2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone is a complex organic compound that features a unique combination of furan, pyridine, triazole, and phenylethanone groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the triazole ring, followed by the introduction of the furan and pyridine groups. The final step involves the attachment of the phenylethanone moiety.
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine and a suitable nitrile compound under acidic conditions.
Introduction of Furan and Pyridine Groups: These groups can be introduced via nucleophilic substitution reactions, where the triazole intermediate reacts with furan-2-ylmethyl and pyridin-2-yl halides.
Attachment of Phenylethanone: The final step involves a condensation reaction between the triazole intermediate and phenylethanone under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base like sodium hydride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its unique structural features.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Research: The compound’s interactions with biological macromolecules are of interest for understanding its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The furan and pyridine groups may enhance binding affinity and specificity, while the phenylethanone moiety can contribute to the compound’s overall stability and solubility.
Comparison with Similar Compounds
Similar Compounds
- 4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol
- 4-benzyl-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol
- 4-(4-ethyl-5-((2-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine
Uniqueness
2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone is unique due to its combination of multiple heterocyclic rings and a phenylethanone group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C20H16N4O2S |
---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
2-[[4-(furan-2-ylmethyl)-5-pyridin-2-yl-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone |
InChI |
InChI=1S/C20H16N4O2S/c25-18(15-7-2-1-3-8-15)14-27-20-23-22-19(17-10-4-5-11-21-17)24(20)13-16-9-6-12-26-16/h1-12H,13-14H2 |
InChI Key |
HOQBQHCDHVWAAY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=CC=CC=N4 |
Origin of Product |
United States |
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